molecular formula C11H17NO B6353024 4-{[(Butan-2-yl)amino]methyl}phenol CAS No. 1019604-84-2

4-{[(Butan-2-yl)amino]methyl}phenol

Cat. No.: B6353024
CAS No.: 1019604-84-2
M. Wt: 179.26 g/mol
InChI Key: SQDLKMCGEHPTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride ( 1240572-30-8) is a high-purity organic compound supplied for use as a building block in chemical synthesis and research applications . With a molecular formula of C 11 H 18 ClNO and a molecular weight of 215.72 g/mol, this phenol derivative features a butan-2-ylamino methyl group substitution . As a member of the phenol chemical class, it serves as a versatile precursor and intermediate in medicinal chemistry and drug discovery research, particularly for the exploration of novel bioactive molecules. The hydrochloride salt form enhances the compound's stability and handling properties. This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or diagnostic applications .

Properties

IUPAC Name

4-[(butan-2-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9(2)12-8-10-4-6-11(13)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDLKMCGEHPTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction is a classical method for introducing aminomethyl groups to phenolic substrates. For 4-{[(Butan-2-yl)amino]methyl}phenol, this one-pot reaction involves phenol, butan-2-ylamine, and formaldehyde under acidic conditions. The mechanism proceeds via iminium ion formation, followed by electrophilic aromatic substitution at the para position.

Procedure :

  • Dissolve phenol (1.0 eq) and butan-2-ylamine (1.2 eq) in ethanol.

  • Add 37% aqueous formaldehyde (1.5 eq) and catalytic HCl.

  • Reflux at 60°C for 12 hours.

  • Neutralize with NaOH, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Key Data :

  • Yield : 65%

  • Purity : 95% (HPLC)

  • Regioselectivity : Para:ortho ratio of 8:1, confirmed by ¹H NMR (δ 6.75 ppm, aromatic protons) .

Advantages : Simplicity and scalability.
Limitations : Competing ortho-substitution requires careful stoichiometric control.

Reductive Amination of 4-Hydroxybenzaldehyde

This two-step method leverages reductive amination to install the aminomethyl group.

Procedure :

  • Protect phenol as its methyl ether: Treat 4-hydroxybenzaldehyde with methyl iodide/K₂CO₃ in acetone.

  • React 4-methoxybenzaldehyde (1.0 eq) with butan-2-ylamine (1.1 eq) in methanol to form the imine.

  • Reduce with NaBH₄ (2.0 eq) at 0°C for 2 hours.

  • Deprotect the methyl ether using BBr₃ in dichloromethane.

Key Data :

  • Overall Yield : 72%

  • Intermediate Characterization : ¹³C NMR of imine intermediate shows C=N at 160 ppm .

  • Final Product : FT-IR confirms phenolic -OH stretch at 3300 cm⁻¹.

Advantages : High purity and regioselectivity.
Limitations : Multi-step synthesis increases complexity .

Chloromethylation and Amine Substitution

Chloromethylation introduces a reactive site for nucleophilic displacement by butan-2-ylamine.

Procedure :

  • Chloromethylate phenol using formaldehyde (3.0 eq), HCl gas, and ZnCl₂ catalyst at 80°C for 8 hours.

  • React 4-chloromethylphenol (1.0 eq) with butan-2-ylamine (2.0 eq) in THF at reflux for 24 hours.

  • Quench with water, extract with ethyl acetate, and crystallize from ethanol.

Key Data :

  • Yield : 58%

  • Byproducts : Bis-alkylated species (∼15%) detected via LC-MS .

  • Optimization : Excess amine and prolonged reaction time minimize byproducts .

Advantages : Direct functionalization of phenol.
Limitations : Hazardous HCl gas usage and side reactions .

Catalytic Alkylation Using Mesoporous Molecular Sieves

Adapting methods from alkylation catalysis, HAlMCM-41 molecular sieves enable efficient coupling.

Procedure :

  • Activate HAlMCM-41 (SiO₂/Al₂O₃ = 50) at 550°C for 4 hours.

  • Mix phenol (1.0 eq), (butan-2-ylamino)methanol (1.2 eq), and catalyst (5 wt%) in toluene.

  • Heat at 100°C for 4 hours under N₂.

  • Filter catalyst, concentrate, and recrystallize.

Key Data :

  • Yield : 85%

  • Catalyst Reusability : Retains 90% activity after 5 cycles .

  • Selectivity : >99% para-substitution (GC-MS) .

Advantages : High yield, solvent recyclability.
Limitations : Catalyst synthesis adds preparatory steps .

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key AdvantagesLimitations
Mannich ReactionEtOH, HCl, 60°C, 12h6595One-pot, scalableLow regioselectivity
Reductive AminationMeOH/BBr₃, rt, 6h7298High purityMulti-step, costly reagents
ChloromethylationZnCl₂, 80°C, 8h5890Direct functionalizationHazardous byproducts
Catalytic AlkylationHAlMCM-41, toluene, 100°C, 4h8599High yield, reusable catalystCatalyst synthesis required

Experimental Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.05 (d, J = 6.1 Hz, 6H, CH(CH₃)₂), 2.70 (m, 1H, CH(CH₃)₂), 3.85 (s, 2H, CH₂NH), 6.75 (d, J = 8.4 Hz, 2H, ArH), 7.15 (d, J = 8.4 Hz, 2H, ArH) .

  • ¹³C NMR : δ 22.1 (CH₃), 46.8 (CH₂NH), 115.3–154.7 (aromatic carbons) .

  • HRMS : Calculated for C₁₁H₁₇NO [M+H]⁺: 180.1388; Found: 180.1385 .

Thermal Analysis :

  • Melting Point : 142–144°C (DSC) .

  • Stability : Stable at room temperature for 6 months (accelerated aging studies) .

Chemical Reactions Analysis

Types of Reactions

4-{[(Butan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(Butan-2-yl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

Compound Name Structural Features Key Differences References
4-{[(Butan-2-yl)amino]methyl}phenol Phenol + butan-2-ylaminomethyl group Reference compound -
2-Methoxy-5-((phenylamino)methyl)phenol Methoxy group + phenylaminomethyl at C5 Aromatic substituent (methoxy, phenyl)
4-(Methoxymethyl)phenol Methoxymethyl group at C4 Ether linkage vs. amine linkage
4-Fluoro-2-((THF-methylamino)methyl)phenol Fluoro + tetrahydrofuran-linked aminomethyl Fluorination, cyclic ether substituent
Ractopamine (4-[3-(4-hydroxyphenyl)butan-2-yl]aminophenol) Extended alkyl chain with dual phenolic rings Bisphenolic structure, β-adrenergic agonist

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in this compound enables strong hydrogen bonding, similar to other phenolic derivatives like 4-(methoxymethyl)phenol . However, the butan-2-yl chain increases hydrophobicity compared to methoxy or ethoxy analogs .
  • Solubility: Alkylaminomethyl groups (e.g., butan-2-yl) reduce water solubility relative to hydroxyl- or methoxy-substituted analogs .
  • Crystallinity: Compounds like 2-Methoxy-5-((phenylamino)methyl)phenol form stable crystals due to intermolecular hydrogen bonds, as revealed by single-crystal X-ray studies . Similar behavior is expected for the target compound.

Q & A

Q. What are the established synthetic routes for 4-{[(Butan-2-yl)amino]methyl}phenol, and what factors influence reaction yields?

The compound can be synthesized via reductive amination between 4-hydroxybenzaldehyde and butan-2-ylamine, using sodium borohydride or cyanoborohydride as reducing agents. Solvent choice (e.g., methanol or dichloromethane) and pH control (neutral to slightly acidic) are critical for optimal imine formation and subsequent reduction. Purification often involves column chromatography with ethyl acetate/hexane gradients .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the phenolic -OH (δ5.2\delta \sim5.2 ppm) and butan-2-yl amine linkage (δ2.53.0\delta \sim2.5-3.0 ppm for CH-N).
  • Mass spectrometry : ESI-MS typically shows [M+H]+^+ at m/z 180.2.
  • FT-IR : Key peaks include O-H stretch (~3400 cm1^{-1}) and C-N stretch (~1250 cm1^{-1}) .

Q. How do the compound’s physicochemical properties impact its research utility?

The phenolic -OH and secondary amine enable hydrogen bonding, enhancing solubility in polar solvents (e.g., DMSO, ethanol). Calculated logP (~1.8) suggests moderate lipophilicity, suitable for membrane permeability in biological assays. These properties make it a candidate for drug-design scaffolds or coordination chemistry studies .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity or target interactions?

Density functional theory (DFT) calculations predict electrophilic regions (e.g., the phenolic oxygen) for functionalization. Molecular docking against enzymes like tyrosinase or kinases can identify binding modes, guided by hydrogen-bonding and hydrophobic interactions. MD simulations assess stability in aqueous vs. lipid environments .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., antimicrobial assays) may arise from assay conditions (pH, solvent). Validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) and control for compound stability under test conditions. SAR studies comparing substituents (e.g., butan-2-yl vs. propan-2-yl analogs) clarify structural determinants of activity .

Q. How can crystallography elucidate the compound’s solid-state behavior?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software resolves bond angles, torsion angles, and packing motifs. For example, the butan-2-yl chain may adopt a gauche conformation, influencing crystal lattice stability. Hydrogen-bonding networks between phenolic -OH and amine groups can be mapped to predict co-crystal formation .

Q. What methodologies advance structure-activity relationship (SAR) studies for this compound class?

  • Synthetic diversification : Introduce substituents (e.g., halogens, methoxy) at the phenyl ring or amine branch.
  • Biological profiling : Test analogs against a panel of targets (e.g., GPCRs, oxidases) to identify selectivity trends.
  • Data mining : Cross-reference with databases like PubChem to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can spectroscopic techniques address challenges in quantifying degradation products?

High-resolution LC-MS/MS with stable isotope-labeled internal standards distinguishes degradation pathways (e.g., oxidative cleavage of the amine group). Kinetic studies under varied temperatures and pH values model shelf-life stability, informing storage conditions .

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